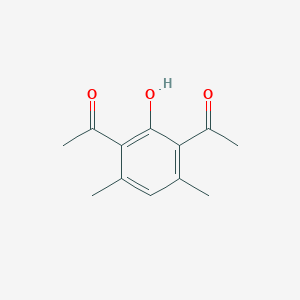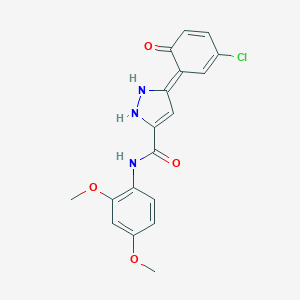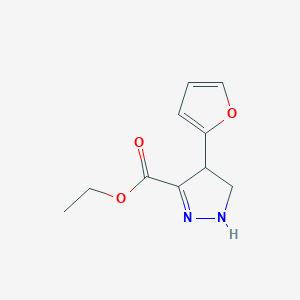
3-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, which is a zinc-containing metalloenzyme that plays a crucial role in the regulation of pH in various tissues. The inhibition of carbonic anhydrase IX leads to a decrease in pH, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide are mainly related to its inhibitory activity against carbonic anhydrase IX. It has been found to exhibit potent anticancer activity in various in vitro and in vivo models. It has also been found to exhibit excellent catalytic activity in various organic transformations.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide in lab experiments include its ease of synthesis, high yield and purity, and its potential applications in various fields. The limitations include the lack of information on its toxicity, which needs to be further investigated.
Orientations Futures
There are several future directions for the research on 3-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide. These include the investigation of its potential applications in other fields such as drug delivery and imaging, the development of more potent and selective inhibitors of carbonic anhydrase IX, and the investigation of its toxicity and safety profiles. Additionally, the synthesis of novel derivatives of 3-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide could lead to the discovery of new compounds with improved properties and potential applications.
In conclusion, 3-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide is a promising chemical compound with potential applications in various fields. Its ease of synthesis, high yield and purity, and potent inhibitory activity against carbonic anhydrase IX make it a valuable tool for scientific research. Further investigation is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide involves the reaction of 3-bromoaniline with 3,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield and purity.
Applications De Recherche Scientifique
3-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, it has been found to exhibit potent inhibitory activity against carbonic anhydrase IX, which is a promising target for the treatment of various types of cancer. In material science, it has been used as a building block for the synthesis of various organic materials such as porphyrins and metal-organic frameworks. In catalysis, it has been found to exhibit excellent catalytic activity in various organic transformations such as Suzuki-Miyaura cross-coupling reactions.
Propriétés
Nom du produit |
3-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H14BrNO2S |
Poids moléculaire |
340.24 g/mol |
Nom IUPAC |
3-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-6-11(2)8-13(7-10)16-19(17,18)14-5-3-4-12(15)9-14/h3-9,16H,1-2H3 |
Clé InChI |
SWZFVWZFUNVPEO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)C |
SMILES canonique |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265667.png)
![4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)
![(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B265671.png)
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B265674.png)


![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265687.png)

![N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B265696.png)
![2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B265698.png)

![6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone](/img/structure/B265704.png)
![(E)-(4-fluorophenyl)[2-(4-methoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B265708.png)